molecular formula C9H12O2S B13800501 Isopropyl thiophene-3-acetate CAS No. 53064-74-7

Isopropyl thiophene-3-acetate

Cat. No.: B13800501
CAS No.: 53064-74-7
M. Wt: 184.26 g/mol
InChI Key: UHMOHYVZZQBQIB-UHFFFAOYSA-N
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Description

Isopropyl thiophene-3-acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The isopropyl group is attached to the thiophene ring at the 3-position, and the acetate group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl thiophene-3-acetate can be achieved through several methods. One common approach involves the condensation reaction of thiophene-3-acetic acid with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the esterification of thiophene-3-acetic acid with isopropyl chloride in the presence of a base such as pyridine. This reaction also requires reflux conditions and yields the desired ester product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl thiophene-3-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiophene-3-acetic acid and isopropyl alcohol.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding thiophene-3-acetate.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Thiophene-3-acetic acid and isopropyl alcohol.

    Reduction: Thiophene-3-acetate.

    Substitution: Various substituted thiophene derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Isopropyl thiophene-3-acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of isopropyl thiophene-3-acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-acetic acid: Lacks the isopropyl group and has different chemical properties.

    Isopropyl thiophene-2-acetate: The isopropyl group is attached to the 2-position of the thiophene ring, leading to different reactivity.

    Methyl thiophene-3-acetate: Contains a methyl group instead of an isopropyl group, affecting its physical and chemical properties.

Uniqueness

Isopropyl thiophene-3-acetate is unique due to the presence of both the isopropyl and acetate groups, which confer specific chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial fields.

Properties

CAS No.

53064-74-7

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

propan-2-yl 2-thiophen-3-ylacetate

InChI

InChI=1S/C9H12O2S/c1-7(2)11-9(10)5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

UHMOHYVZZQBQIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CSC=C1

Origin of Product

United States

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